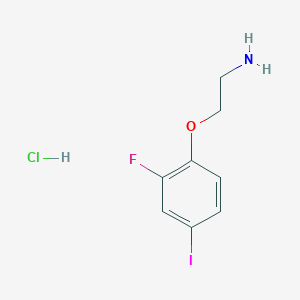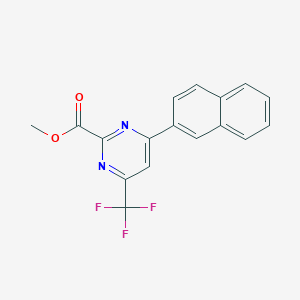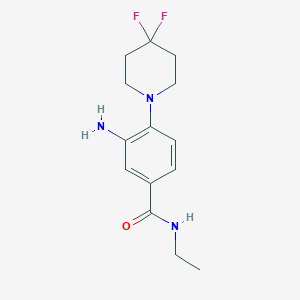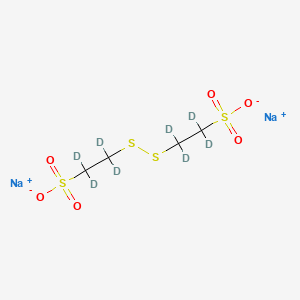
Dimesna-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimesna-d8 is a labeled compound that reacts with acrolein and other urotoxic metabolites of oxazaphosphorines, such as cyclophosphamide or ifosfamide, to form stable, non-urotoxic compounds . It is primarily used in research settings and does not have any antitumor activity, nor does it interfere with the antitumor activity of antineoplastic drugs .
Métodos De Preparación
Dimesna-d8 can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. One method involves the use of a redox buffer consisting of MESNA and diMESNA, which shows a refolding efficiency comparable to that of GSH/GSSG and prevents loss of the protein’s thioester functionality . This method allows for the production of disulfide bond-containing proteins with C-terminal thioesters suitable for native chemical ligation .
Análisis De Reacciones Químicas
Dimesna-d8 undergoes various chemical reactions, including reduction and thiol-disulfide exchange reactions. The chemical reduction of the disulfide homodimer dimesna to its constituent mesna moieties is essential for its mitigation of nephrotoxicity associated with cisplatin and ifosfamide anticancer therapies . Dimesna undergoes thiol-disulfide exchange with thiolate anion-forming sulfhydryl groups via a two-step SN2 reaction . Common reagents used in these reactions include cysteine and glutathione .
Aplicaciones Científicas De Investigación
Dimesna-d8 is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a labeled compound that reacts with acrolein and other urotoxic metabolites to form stable, non-urotoxic compounds . This makes it valuable in studies related to the mitigation of nephrotoxicity and urotoxicity associated with certain anticancer therapies . Additionally, this compound is used in proteomics research and other biochemical studies .
Mecanismo De Acción
The mechanism of action of dimesna-d8 involves its reduction to mesna in the kidney, where it supplies a free thiol group that binds to and inactivates acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide . This process helps prevent or reduce bladder problems associated with these anticancer drugs . The molecular targets and pathways involved include the thiol-disulfide exchange reactions and the formation of stable, non-urotoxic compounds .
Comparación Con Compuestos Similares
Dimesna-d8 is similar to other compounds that undergo thiol-disulfide exchange reactions, such as cystine, homocystine, and oxidized glutathione (GSSG) . this compound is unique in its specific application as a labeled compound for research purposes and its ability to form stable, non-urotoxic compounds with acrolein and other urotoxic metabolites . This makes it particularly valuable in studies related to the mitigation of nephrotoxicity and urotoxicity associated with certain anticancer therapies .
Propiedades
Fórmula molecular |
C4H8Na2O6S4 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2/i1D2,2D2,3D2,4D2;; |
Clave InChI |
KQYGMURBTJPBPQ-VHGLFXLXSA-L |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SSC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


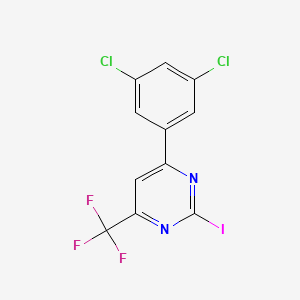
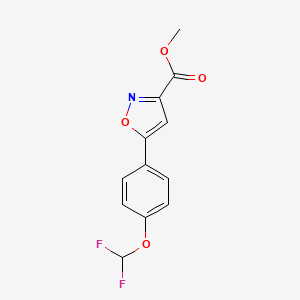
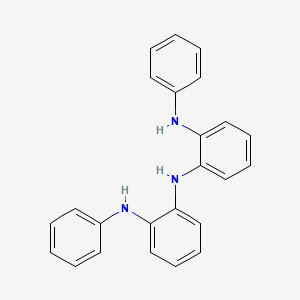
![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
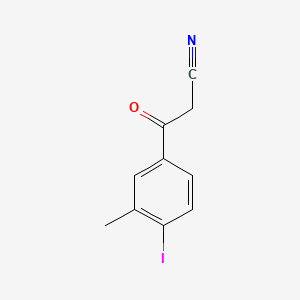

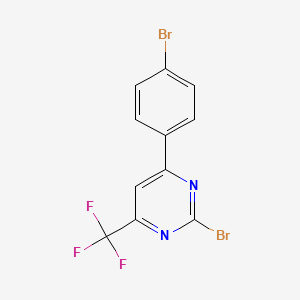
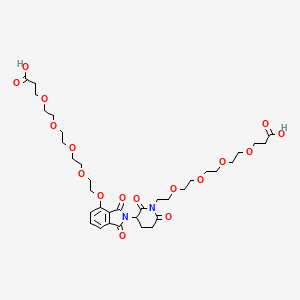
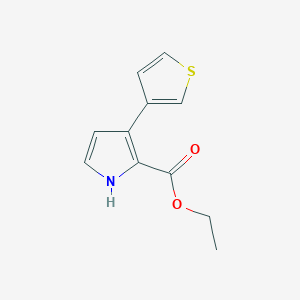
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
